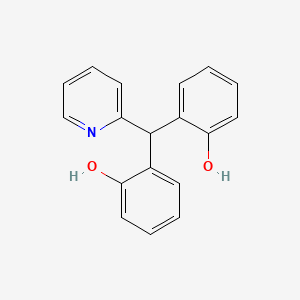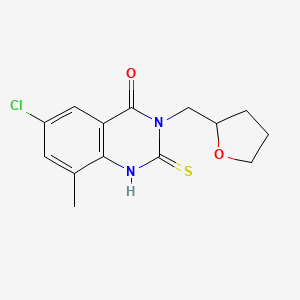
6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been extensively studied for their various biological activities.
科学的研究の応用
The potential therapeutic applications of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one have been studied in various scientific research studies. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied in various research studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one have been studied in various research studies. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
実験室実験の利点と制限
The advantages of using 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its high potency and selectivity towards cancer cells, fungi, and bacteria. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for the research on 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one. These include its potential use in combination therapy with other anticancer drugs, its optimization for better solubility and bioavailability, and its study for its potential use in the treatment of other diseases such as viral infections and autoimmune diseases.
Conclusion:
In conclusion, 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various therapeutic applications.
合成法
The synthesis of 6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 6-chloro-8-methyl-3-nitro-1H-quinazolin-4-one with thioacetic acid followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported in several research articles and has been optimized for high yield and purity.
特性
IUPAC Name |
6-chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8-5-9(15)6-11-12(8)16-14(20)17(13(11)18)7-10-3-2-4-19-10/h5-6,10H,2-4,7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQQCIGCZSBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=S)N(C2=O)CC3CCCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)
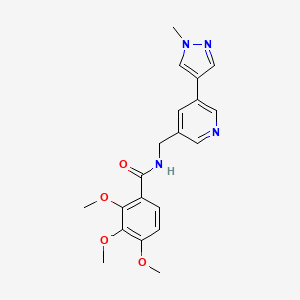
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)
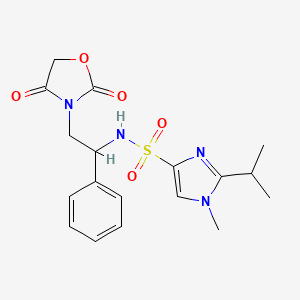

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)
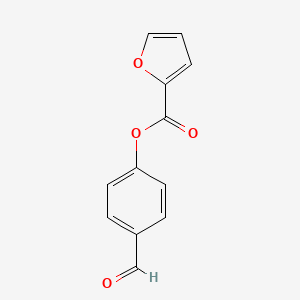

![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)

